2-chloro-N-(2-phenylpropyl)acetamide

Description

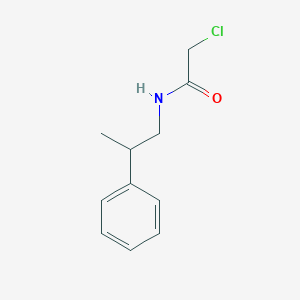

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-phenylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-9(8-13-11(14)7-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGRDOKFQFVYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCl)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406684 | |

| Record name | 2-chloro-N-(2-phenylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141463-70-9 | |

| Record name | 2-Chloro-N-(2-phenylpropyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141463-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(2-phenylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry Studies of 2 Chloro N 2 Phenylpropyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These computational methods are used to determine the optimized geometry, electronic properties, and vibrational frequencies of a molecule, providing a detailed picture of its characteristics.

Table 1: Illustrative HOMO-LUMO Gap Analysis (Note: The following data is representative for similar acetamide (B32628) compounds and not specific to 2-chloro-N-(2-phenylpropyl)acetamide)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The dipole moment is a measure of the polarity of a molecule. DFT calculations can predict the magnitude and direction of the dipole moment, which arises from the non-uniform distribution of electron density. This information is critical for understanding intermolecular interactions. In molecules like this compound, the electronegative chlorine and oxygen atoms, along with the nitrogen atom, create a significant dipole moment. The analysis of molecular orbitals can also reveal pathways for intramolecular charge transfer, which is important for understanding the electronic properties and reactivity of the molecule.

Table 2: Illustrative Dipole Moment Calculation (Note: The following data is representative for similar acetamide compounds and not specific to this compound)

| Component | Dipole Moment (Debye) |

|---|---|

| Dx | 2.1 |

| Dy | 1.5 |

| Dz | 0.8 |

| Total Dipole Moment | 2.7 |

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding modes, researchers can assign the peaks observed in experimental spectra. For various N-chlorophenyl based acetamides, DFT has been used to perform detailed vibrational assignments. Key vibrational modes for this compound would include N-H stretching, C=O stretching of the amide group, C-Cl stretching, and various vibrations associated with the phenyl ring. Comparing calculated spectra with experimental data helps to confirm the molecular structure.

Table 3: Illustrative Vibrational Frequencies (Note: The following data is representative for similar acetamide compounds and not specific to this compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 |

| C=O Stretch | 1670 |

| N-H Bend | 1540 |

| C-N Stretch | 1470 |

| C-Cl Stretch | 750 |

Theoretical calculations can also be used to predict the thermochemical properties of a molecule, such as its heat capacity, entropy, and enthalpy at different temperatures. These properties are derived from the calculated vibrational frequencies and molecular geometry. Such calculations are valuable for understanding the stability and behavior of the compound under different thermal conditions. Studies on acetamide and its derivatives have shown how these properties can be correlated with temperature.

Table 4: Illustrative Thermochemical Properties at 298.15 K (Note: The following data is representative for similar acetamide compounds and not specific to this compound)

| Property | Value |

|---|---|

| Heat Capacity (Cv) | 55.8 cal/mol·K |

| Entropy (S) | 105.2 cal/mol·K |

| Enthalpy (H) | 15.7 kcal/mol |

The Density of States (DOS) provides a graphical representation of the number of available electronic states at each energy level. The DOS spectrum can be decomposed into contributions from individual atoms or molecular fragments, offering a detailed view of the electronic structure. The analysis of the DOS, particularly the Partial Density of States (PDOS), can reveal the contributions of the phenyl ring, the acetamide backbone, and the chlorine atom to the frontier orbitals (HOMO and LUMO), thereby providing a deeper understanding of the molecule's electronic characteristics and reactivity sites.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Molecular Docking and Ligand-Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Studies on chloroacetamide derivatives have employed this technique to understand their interactions with various biological targets. orientjchem.org

For instance, molecular modeling studies on derivatives of 2-chloro-N,N-diphenylacetamide have been conducted to investigate their interaction with cyclooxygenase enzymes (COX-1 and COX-2). orientjchem.org These studies typically involve downloading the three-dimensional structures of the target proteins from a repository like the Protein Data Bank (PDB) and then using specialized software to dock the ligand into the enzyme's active site. orientjchem.org Such computational approaches are crucial for elucidating the potential mechanism of action and for designing more potent derivatives. orientjchem.org

A key outcome of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower (more negative) value typically indicates a more stable and favorable interaction. Computational studies on various chloroacetamide analogs have predicted their binding affinities against a range of biological targets.

For example, in a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, docking simulations predicted its binding energies against several bacterial enzymes. mdpi.com The results indicated that the chloro-substituted acetamide showed more favorable binding energies compared to its non-chlorinated analog, suggesting the chlorine atom plays a crucial role in anchoring the molecule within the active sites. mdpi.com Specifically, strong binding energies were predicted for penicillin-binding proteins (PBPs), which are key enzymes in bacterial cell wall synthesis. mdpi.com Similarly, docking studies of other acetamide derivatives against targets like monoamine oxidase A (MAO-A) have been used to validate pharmacophore models and identify potent inhibitors. nih.gov

The table below summarizes representative binding affinity data for compounds analogous to this compound against various protein targets, as determined by molecular docking studies.

| Compound Class | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| 2-Chloro-N-arylacetamides | Penicillin Binding Protein 1 (PBP1) | - | -59.0 |

| 2-Chloro-N-arylacetamides | Penicillin Binding Protein 3 (PBP3) | - | -59.0 |

| Phenylacetamide Derivatives | Monoamine Oxidase A (MAO-A) | 2BXR | Not explicitly stated, but showed strong interaction |

| 2-Chloro-N,N-diphenylacetamides | Cyclooxygenase-2 (COX-2) | 1PXX | Not explicitly stated, but showed significant binding |

Note: The data presented are for analogous compounds and are intended to illustrate the application of computational methods to this chemical class.

Molecular docking provides critical insights into the specific intermolecular interactions that govern the recognition and binding of a ligand to its biological target. These interactions are fundamental to the ligand's biological activity. For chloroacetamide derivatives, studies have identified several key types of interactions. nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a significant role in defining these relationships, guiding the design of new molecules with improved properties.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A mathematical model is developed that relates molecular descriptors (numerical representations of chemical properties) to activity.

For classes of compounds like phenylacetamides, 3D-QSAR studies have been successfully performed. nih.gov In a typical 3D-QSAR study, a set of structurally diverse molecules with known activities is divided into a training set (to build the model) and a test set (to validate it). nih.gov The resulting model can then be used to predict the activity of new, unsynthesized compounds. For this compound and its analogs, a QSAR model could correlate descriptors related to steric, electronic, and hydrophobic properties with a specific biological activity, such as enzyme inhibition. This approach helps to identify which structural features are most important for the desired effect.

Pharmacophore modeling is another powerful computational technique used in drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.

A robust pharmacophore model was developed for a series of structurally diverse MAO-A inhibitors, which included phenylacetamide structures. nih.gov The best-validated model consisted of four key features: one hydrogen bond donor, two hydrophobic groups, and one aromatic ring (DHHR). nih.gov This model can be directly related to the structure of this compound:

Aromatic Ring: The phenyl group.

Hydrophobic Groups: The phenyl ring and the propyl chain.

Hydrogen Bond Donor: The N-H group of the amide linkage.

Such validated pharmacophore models are instrumental in virtual screening campaigns, where large chemical databases are searched to identify new molecules that match the pharmacophoric features and are therefore potential new inhibitors. nih.gov

Advanced Non-Covalent Interaction Analysis

Beyond standard docking, advanced computational methods can provide a more detailed and nuanced picture of the non-covalent interactions that stabilize a ligand-receptor complex or the conformation of a molecule itself.

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a method used to visualize and characterize non-covalent interactions in real space. mdpi.com This technique plots the RDG against the electron density, which allows for the identification of different types of interactions:

Hydrogen Bonds: Characterized by strong, attractive interactions.

Van der Waals Interactions: Weaker, attractive interactions.

Steric Repulsions: Unfavorable interactions between crowded atoms.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, allowing for the identification and categorization of close contacts between neighboring molecules. The Hirshfeld surface itself is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify specific regions involved in hydrogen bonding and other van der Waals interactions. The dnorm map highlights intermolecular contacts shorter than the van der Waals radii sum with red spots, contacts of van der Waals separation with white, and longer contacts with blue.

Complementary to the 3D Hirshfeld surface is the 2D fingerprint plot, which summarizes all intermolecular contacts in the crystal. iucr.org It is a plot of the distance from the surface to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). These plots provide a quantitative summary of the types of interactions and their relative prevalence. iucr.org

For N-arylacetamide derivatives, studies consistently show that the crystal packing is dominated by a combination of several key interactions. iucr.orgnih.gov Analysis of related compounds, such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide, reveals the percentage contributions of the most significant intermolecular contacts. iucr.orgnih.gov While the exact percentages for this compound would require its specific crystal structure, the expected distribution of contacts can be inferred from these analogues.

| Interaction Type | Typical Contribution Range (%) | Description |

|---|---|---|

| H···H | 30 - 55% | Represents general van der Waals forces and is typically the largest contributor. iucr.orgiucr.org |

| C···H/H···C | 12 - 35% | Indicates C—H···π interactions and other van der Waals contacts. iucr.orgnih.gov |

| O···H/H···O | 11 - 25% | Corresponds to strong N—H···O or weaker C—H···O hydrogen bonds. iucr.orgiucr.org |

| Cl···H/H···Cl | 15 - 21% | Represents weak hydrogen bonds and dipole-dipole interactions involving the chlorine atom. nih.gov |

Interaction Energy Calculations (e.g., PIXEL)

To gain a deeper, quantitative understanding of the forces governing crystal packing, interaction energy calculations are employed. The PIXEL method, based on a semi-empirical atom-atom, Coulomb-London-Pauli model, is a powerful tool for this purpose. scivisionpub.com It calculates the lattice energy of a crystal by summing the interaction energies between a central molecule and all its surrounding neighbors. researchgate.net

The total interaction energy (Etot) is partitioned into four physically meaningful components: Coulombic (Ecoul), polarization (Epol), dispersion (Edisp), and repulsion (Erep). scivisionpub.com This partitioning allows for a detailed chemical interpretation of the intermolecular forces.

Coulombic Energy: Represents the electrostatic interactions between the charge distributions of the molecules. For polar molecules like acetamides, this is a significant attractive term.

Polarization Energy: A smaller attractive term that accounts for the induction effects arising from the distortion of a molecule's electron cloud by the electric field of its neighbors.

Dispersion Energy: A quantum mechanical effect arising from instantaneous fluctuations in electron density, leading to attractive forces (London dispersion forces). This is a crucial component for all molecules. researchgate.net

Repulsion Energy: A short-range term based on the Pauli exclusion principle that prevents molecules from collapsing into each other.

By calculating these energy components for each unique molecular pair in the crystal lattice, the primary structural motifs and the hierarchy of interactions holding the crystal together can be determined. scivisionpub.com For instance, the strong N—H···O hydrogen bonds characteristic of acetamides would be reflected in a large, negative (attractive) Coulombic energy contribution for the corresponding molecular pair. researchgate.net Stacking interactions between phenyl rings would be characterized by a significant dispersion energy contribution. scivisionpub.com While specific values for this compound are not available, this methodology provides the framework for such an analysis.

| Energy Component | Physical Origin | Nature of Force |

|---|---|---|

| Coulombic (Ecoul) | Electrostatic interaction between static charge distributions. | Attractive or Repulsive |

| Polarization (Epol) | Induction effects from mutual polarization of electron clouds. | Attractive |

| Dispersion (Edisp) | Correlated fluctuations of electron clouds (London forces). researchgate.net | Attractive |

| Repulsion (Erep) | Pauli exclusion principle at short intermolecular distances. | Repulsive |

Computational Prediction of Biochemical Pathways and Enzyme Interactions

Computational methods are indispensable in modern drug discovery and toxicology for predicting how a novel compound might behave in a biological system. These approaches can forecast potential metabolic pathways, identify likely protein targets, and predict the nature of drug-protein interactions. nih.govnih.gov

For a molecule like this compound, a key structural feature is the chloroacetamide fragment. Chloroacetamides are known to be electrophilic and can act as covalent inhibitors by forming a bond with nucleophilic residues on proteins, most commonly cysteine. rsc.org Computational docking simulations can be used to place the molecule into the binding sites of various enzymes. If a cysteine residue is present in the binding pocket, these simulations can predict the favorability of a covalent reaction, thereby identifying potential enzyme targets.

Furthermore, the prediction of metabolic pathways involves using databases of known metabolic reactions and enzymes. nih.gov Algorithms can compare the structure of this compound to the known substrates of metabolic enzymes, such as cytochrome P450s. This can predict likely metabolic transformations, such as hydroxylation of the phenyl ring, N-dealkylation, or conjugation reactions. These in silico predictions are crucial for guiding subsequent experimental studies in metabolism and toxicology. researchgate.net Machine learning models, trained on large datasets of compound-pathway relationships, are increasingly used to improve the accuracy of these predictions. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide |

| 2-chloro-N-(4-methoxyphenyl)acetamide |

| N-(2,6-dimethylphenyl)acetamide |

| 2,2,2-trichloro-N-(2,6-dimethylphenyl)acetamide |

| N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide |

Mechanistic Investigations of Biological Interactions in Vitro and Theoretical

Molecular Target Engagement and Inhibition Mechanisms

The biological activity of chloroacetamide derivatives is often rooted in their ability to engage and modulate the function of specific molecular targets, such as enzymes and receptors.

Enzyme Inhibition Pathways

Studies on various acetamide (B32628) analogs suggest their potential to inhibit several classes of enzymes critical for pathogen survival and disease progression.

Thymidylate Synthase: The synthetic amide 2-chloro-N-phenylacetamide has been investigated for its antifungal activity against Aspergillus flavus. nih.govscielo.br Molecular docking studies suggest that a likely mechanism of action for this compound is the inhibition of DNA synthesis through the inhibition of thymidylate synthase, an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP). nih.govscielo.brresearchgate.net This inhibition disrupts DNA replication and ultimately leads to fungal cell death. nih.gov

Cholinesterases: Derivatives of 2-phenoxy-N-substituted-acetamides have been synthesized and evaluated for their potential to inhibit cholinesterase enzymes, which are key targets in managing neurodegenerative diseases like Alzheimer's. dergipark.org.tr These studies indicate that the acetamide scaffold could be a basis for developing acetylcholinesterase-selective inhibitors. dergipark.org.tr

Cyclooxygenase (COX): The acetamide group is a structural feature in some nonsteroidal anti-inflammatory drugs (NSAIDs) and is being explored in the design of new selective COX-2 inhibitors. galaxypub.conih.gov The mechanism involves blocking the biosynthesis of proinflammatory prostaglandins (B1171923) from arachidonic acid. nih.gov The phenyl sulfonamide moiety, often present in selective COX-2 inhibitors, binds to a polar side pocket available in the COX-2 enzyme but not in COX-1. nih.gov

Urease: While direct inhibition by 2-chloro-N-(2-phenylpropyl)acetamide has not been reported, urease inhibitors are critical for treating infections caused by ureolytic bacteria like Helicobacter pylori. researchgate.netgoogle.com Acetohydroxamic acid is a clinically used urease inhibitor, highlighting that compounds with related functional groups can target this enzyme. researchgate.netgoogle.com

CYP450 Isoforms: There is currently no specific information available from the provided search results detailing the inhibitory effects of this compound or its close analogs on CYP450 isoforms.

Receptor Binding and Modulation Mechanisms

Investigations into the antifungal properties of 2-chloro-N-phenylacetamide against Aspergillus flavus suggest that in addition to enzyme inhibition, it may act by binding to ergosterol (B1671047) on the fungal plasma membrane. nih.govscielo.brresearchgate.net This interaction would disrupt membrane integrity and function. However, a separate study on the activity of 2-chloro-N-phenylacetamide against fluconazole-resistant Candida species concluded that the compound did not exert its antifungal activity by binding to cellular membrane ergosterol. scielo.brnih.gov This discrepancy indicates that the mechanism of receptor binding may be species-specific or dependent on the composition of the fungal cell membrane.

Cellular Integrity and Metabolic Pathway Perturbations

Chloroacetamide derivatives have demonstrated the ability to interfere with the fundamental structures and processes of microbial cells, leading to potent antimicrobial effects.

Membrane and Cell Wall Disruption Mechanisms

A key antibacterial mechanism proposed for some chloroacetamides involves the disruption of the bacterial cell wall. Molecular docking analysis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggests that it acts by inhibiting the penicillin-binding protein (PBP), an enzyme essential for maintaining the integrity of the bacterial cell wall. mdpi.com Inhibition of PBP leads to destabilization of the cell wall, resulting in cell lysis and the release of cytoplasmic contents. mdpi.com In contrast, studies on the antifungal action of 2-chloro-N-phenylacetamide against Candida species found that the compound did not appear to damage the fungal cell wall, indicating that its primary mechanism in these organisms is different. scielo.brnih.gov

Inhibition of Key Fungal and Bacterial Cellular Processes

The engagement with molecular targets translates into broad inhibition of critical cellular functions in fungi and bacteria.

Antibacterial Activity: The compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was shown to have a bactericidal effect against Klebsiella pneumoniae. nih.gov Its proposed action on the penicillin-binding protein disrupts cell wall synthesis, a fundamental process for bacterial survival. mdpi.com This compound also showed synergistic or additive effects when combined with conventional antibiotics like meropenem, imipenem, ciprofloxacin, and cefepime, suggesting it can enhance the efficacy of other antibacterial agents. nih.govscielo.br

Antifungal Activity: 2-chloro-N-phenylacetamide has demonstrated significant antifungal potential. Against Aspergillus flavus, it inhibited conidial germination, a crucial step in the fungal life cycle. nih.govresearchgate.net In studies against fluconazole-resistant Candida albicans and Candida parapsilosis, the compound not only inhibited planktonic cell growth but also demonstrated a powerful ability to prevent biofilm formation and disrupt preformed biofilms. scielo.brnih.gov

**Table 1: In Vitro Antibacterial Activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) Against *Klebsiella pneumoniae***

| Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

|---|---|---|---|---|

| KP-24 | 512 | 512 | 1 | Bactericidal |

| KP-28 | 512 | 512 | 1 | Bactericidal |

| KP-56 | 512 | 512 | 1 | Bactericidal |

| KP-60 | 512 | 512 | 1 | Bactericidal |

Data sourced from Cordeiro et al. (2020). nih.gov A ratio of ≤4 is considered bactericidal.

Table 2: In Vitro Antifungal Activity of 2-chloro-N-phenylacetamide (A1Cl) Against Various Fungal Species

| Organism | Strain(s) | MIC Range (µg/mL) | MFC Range (µg/mL) |

|---|---|---|---|

| Aspergillus flavus | Clinical & ATCC | 16 - 256 | 32 - 512 |

| Candida albicans | Clinical (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 |

| Candida parapsilosis | Clinical (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 |

Data for A. flavus sourced from de Farias et al. (2021) nih.govscielo.br and for Candida spp. from de Oliveira et al. (2022). scielo.brnih.gov

Redox Modulation and Antioxidant Mechanisms in Cellular Systems

While specific studies on the antioxidant or redox-modulating properties of this compound are not available, the broader class of acetamide derivatives has been a subject of such investigations. nih.gov Various novel acetamide derivatives have been synthesized and evaluated for their antioxidant properties. nih.govnih.gov The in vitro antioxidant activity is often tested using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method to determine the compound's ability to mitigate oxidative processes. nih.govmdpi.com These studies suggest that the acetamide scaffold can be modified to produce compounds with significant antioxidant potential. nih.gov

Reactive Oxygen Species (ROS) Scavenging

Direct experimental studies detailing the reactive oxygen species (ROS) scavenging capabilities of this compound are not prominently available. However, the broader class of N-substituted acetamide derivatives has been the subject of antioxidant research, suggesting that this is a potential area of biological activity.

Research into various acetamide derivatives has shown that these compounds can possess antioxidant properties. nih.govresearchgate.net For instance, studies on certain N-aryl-2-(4-(3-(4-substituted phenyl)acryloyl)phenoxy)acetamide compounds demonstrated significant antioxidant activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. uaic.roresearchgate.net The results indicated that at a concentration of 10.0 μg/mL, the antioxidant activity of these compounds was comparable to that of ascorbic acid at concentrations of 6.0-8.0 μg/mL. uaic.ro This activity is often attributed to the compounds' ability to donate hydrogen atoms, which can neutralize free radicals. nih.gov

Table 1: Antioxidant Activity of Related Acetamide Compounds

| Compound Class | Assay | Key Finding | Reference |

|---|---|---|---|

| N-aryl-2-(4-(3-(4-substituted phenyl)acryloyl)phenoxy)acetamides | DPPH Radical Scavenging | Activity at 10.0 μg/mL was comparable to ascorbic acid at 6.0-8.0 μg/mL. | uaic.ro |

| Various Acetamide Derivatives | ABTS Radical Scavenging, ROS/NO Production in Macrophages | Demonstrated in vitro antioxidant and potential anti-inflammatory activities. | nih.govresearchgate.net |

| 3-Aroyl Methylene Indol-2-ones | DPPH Radical Scavenging | Halogen-substituted compounds showed good antioxidant activity at low concentrations (5-100 μg/ml). | nih.gov |

Nitric Oxide (NO) Production Modulation

Specific data on how this compound modulates nitric oxide (NO) production is currently lacking in the scientific literature. However, research on analogous compounds indicates that the acetamide scaffold can be associated with the modulation of NO pathways.

For example, a study on a structurally similar compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, investigated its effects on endogenous nitric oxide synthesis. mdpi.com This research found that the compound was involved in regulating intestinal neurons that express neuronal nitric oxide synthase (nNOS), thereby affecting nNOS/NO function and influencing the spontaneous contractile activity of gastric smooth muscle. mdpi.com This suggests that molecules with this core structure can interact with NO signaling pathways.

Furthermore, a broader study on various acetamide derivatives assessed their ability to modulate ROS and NO production in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net Macrophages are key immune cells that can produce large amounts of NO via inducible nitric oxide synthase (iNOS) during an inflammatory response. The ability of some acetamide derivatives to affect NO production in this system points to a potential anti-inflammatory mechanism. nih.govresearchgate.net Given these findings in related structures, it is plausible that this compound could also influence NO production, although dedicated studies are required to confirm and characterize such activity.

Stereochemical Considerations in Biological Activity

The principles of stereochemistry are fundamental in pharmacology, as the three-dimensional structure of a molecule dictates its interaction with chiral biological targets like enzymes and receptors. nih.gov The biological activity of chiral compounds can differ significantly between their enantiomers—mirror-image isomers that are not superimposable. nih.gov

Enantiomeric Selectivity in Molecular Interactions

The molecule this compound possesses a chiral center at the second carbon of the propyl chain, meaning it can exist as two distinct enantiomers: (R)-2-chloro-N-(2-phenylpropyl)acetamide and (S)-2-chloro-N-(2-phenylpropyl)acetamide. While specific studies on the enantiomeric selectivity of this particular compound are not available, the importance of stereochemistry in the biological activity of N-substituted chloroacetamides is well-established through research on other members of this class.

A prominent example is the herbicide metolachlor (B1676510), which is a 2-chloro-N-arylacetamide. The herbicidal activity of metolachlor resides almost exclusively in its S-enantiomer. researchgate.net This enantiomeric selectivity is a classic example of how stereochemistry governs molecular interactions; the S-enantiomer has the correct three-dimensional arrangement to bind effectively to its target enzyme in weeds, while the R-enantiomer does not fit as well and is largely inactive.

This principle of enantiomeric selectivity is widespread in drug action. nih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. nih.gov Given that this compound is a chiral molecule, it is highly probable that its two enantiomers would exhibit different biological activities. Any future investigation into the pharmacology or biological interactions of this compound would need to involve the separation and individual testing of its (R)- and (S)-enantiomers to fully understand its potential.

Future Directions in Research on 2 Chloro N 2 Phenylpropyl Acetamide

Rational Design of Advanced Chemical Entities Based on Structure-Activity Relationships

The rational design of new chemical entities hinges on a deep understanding of the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR). For 2-chloro-N-(2-phenylpropyl)acetamide, future research should systematically explore how modifications to its core structure influence its potential therapeutic effects. The chloroacetamide class of compounds is known for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govijpsr.infonih.gov

A key area of investigation would be the systematic modification of the phenylpropyl and chloroacetyl moieties. For instance, the introduction of various substituents on the phenyl ring could significantly impact the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. nih.govnih.gov A study on N-(substituted phenyl)-2-chloroacetamides revealed that the position and nature of substituents on the phenyl ring affect the antimicrobial efficacy, with halogenated derivatives showing high activity due to increased lipophilicity. nih.govnih.gov

Future SAR studies could be guided by computational modeling and quantitative structure-activity relationship (QSAR) analysis to predict the biological activity of newly designed analogs. nih.gov This approach would enable a more targeted synthesis of derivatives with potentially enhanced potency and selectivity.

Table 1: Proposed Modifications of this compound for SAR Studies

| Modification Site | Proposed Substituents | Rationale |

| Phenyl Ring | Electron-donating groups (e.g., -OCH3, -CH3), Electron-withdrawing groups (e.g., -NO2, -CF3), Halogens (F, Cl, Br) | To modulate electronic properties and lipophilicity, potentially enhancing target binding and cell permeability. |

| Propyl Chain | Alteration of chain length, introduction of branching or unsaturation | To investigate the impact of conformational flexibility and steric hindrance on biological activity. |

| Acetamide (B32628) Moiety | Replacement of chlorine with other halogens or functional groups | To explore the role of the leaving group in potential covalent interactions with biological targets. |

Exploration of Novel Biochemical Targets and Therapeutic Modalities

While the specific biochemical targets of this compound are not yet elucidated, the broader class of chloroacetamides has been shown to interact with a variety of biological molecules. A significant future research direction would be the identification and validation of its molecular targets to understand its mechanism of action.

One promising area of investigation is its potential as an anticancer agent, particularly targeting cancer stem cells (CSCs). nih.gov Substituted chloroacetamides have been shown to inhibit the self-renewal of CSCs, which are implicated in chemoresistance and tumor relapse. nih.gov Future studies could explore the efficacy of this compound against various cancer cell lines and its specific effects on CSC populations.

Furthermore, the antimicrobial properties of chloroacetamides suggest that this compound could be a lead compound for the development of new antibiotics or antifungals. nih.govmdpi.com Research should focus on determining its spectrum of activity against clinically relevant pathogens and elucidating its mechanism of antimicrobial action, which for other chloroacetamides is thought to involve the inhibition of essential enzymes. mdpi.com

Table 2: Potential Biochemical Targets and Therapeutic Areas for this compound

| Potential Therapeutic Area | Potential Biochemical Target(s) | Rationale for Investigation |

| Oncology | Enzymes involved in cancer stem cell signaling pathways | Related chloroacetamides have shown activity against cancer stem cells. nih.gov |

| Infectious Diseases | Bacterial or fungal enzymes (e.g., penicillin-binding proteins) | The chloroacetamide moiety is a known pharmacophore in antimicrobial agents. mdpi.com |

| Inflammatory Diseases | Pro-inflammatory enzymes or signaling proteins | Some acetamide derivatives possess anti-inflammatory properties. |

Development of Sophisticated Analytical Methods for Detection in Complex Biological and Environmental Matrices

To fully understand the pharmacokinetic profile and environmental fate of this compound, the development of sensitive and specific analytical methods is crucial. Future research in this area should focus on creating robust techniques for the detection and quantification of the compound and its potential metabolites in complex matrices such as blood plasma, urine, soil, and water.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands out as a powerful tool for such analyses. mdpi.comwaters.com The development of a validated HPLC-MS/MS method would allow for precise measurements of the compound's concentration in biological samples, which is essential for pharmacokinetic studies. mdpi.comwaters.comchromatographyonline.com Such studies would provide critical information on its absorption, distribution, metabolism, and excretion (ADME) profile.

For environmental monitoring, methods like gas chromatography-mass spectrometry (GC-MS) could also be adapted. researchgate.net Given the potential use of chloroacetamides in agriculture, having reliable methods to detect residues in soil and water is important for assessing environmental impact. ijpsr.info

Table 3: Key Parameters for a Future Validated HPLC-MS/MS Method

| Parameter | Target Specification | Importance |

| Limit of Quantification (LOQ) | Low ng/mL or pg/mL range | To detect low concentrations in biological and environmental samples. mdpi.comwaters.com |

| Linearity | R² > 0.99 | To ensure accurate quantification over a range of concentrations. |

| Precision and Accuracy | Within ±15% | To guarantee the reliability and reproducibility of the method. chromatographyonline.com |

| Matrix Effect | Minimal | To ensure that other components in the sample do not interfere with the analysis. |

| Recovery | 85-115% | To ensure efficient extraction of the analyte from the matrix. |

Mechanistic Studies of Environmental Transformation and Degradation Pathways

The environmental fate of this compound is another critical area for future research. As many chloroacetamide derivatives are used as herbicides, understanding their persistence, mobility, and degradation in the environment is of paramount importance. ijpsr.info

Studies should investigate the abiotic and biotic degradation pathways of the compound. Abiotic degradation can occur through processes like hydrolysis and photolysis. Biotic degradation, primarily through microbial action in soil and water, is often the main route of transformation for chloroacetamide herbicides. ijpsr.info Research should aim to identify the specific microorganisms capable of degrading this compound and the enzymatic processes involved.

Common degradation pathways for chloroacetamide herbicides include N-dealkylation and dechlorination, followed by further transformation of the aromatic ring. ijpsr.info Identifying the specific metabolites of this compound is crucial for a comprehensive environmental risk assessment, as these degradation products may have their own toxicological profiles.

Contributions to Foundational Organic Synthesis and Catalysis

This compound and its analogs can also serve as valuable building blocks in foundational organic synthesis. The chloroacetamide moiety is a versatile functional group that can participate in a variety of chemical transformations, making it a useful intermediate for the synthesis of more complex molecules. researchgate.netnih.gov

The synthesis of this compound itself typically involves the amidation of 2-phenylpropylamine (B128651) with chloroacetyl chloride. ontosight.ai Future research could explore more efficient and environmentally friendly catalytic methods for this amidation reaction, moving away from stoichiometric reagents that generate significant waste.

Furthermore, the reactive C-Cl bond in this compound makes it an excellent substrate for nucleophilic substitution reactions. This reactivity can be exploited to synthesize a wide array of derivatives with diverse functional groups, which can then be screened for various biological activities. researchgate.netnih.gov This highlights the compound's potential to contribute to the development of new synthetic methodologies and the discovery of novel bioactive compounds. The synthesis of N-aryl 2-chloroacetamides and their subsequent reactions with various nucleophiles have been shown to be a fruitful strategy for generating diverse chemical libraries. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 2-chloro-N-(2-phenylpropyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between chloroacetyl chloride and 2-phenylpropylamine. Key steps include:

- Step 1: Dissolve 2-phenylpropylamine in anhydrous dichloromethane (DCM) under nitrogen .

- Step 2: Add chloroacetyl chloride dropwise at 0–5°C to minimize side reactions (e.g., hydrolysis) .

- Step 3: Stir at room temperature for 6–12 hours; monitor progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3) .

- Step 4: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) .

Optimization Tips:

- Use a 10% molar excess of chloroacetyl chloride to ensure complete amine conversion .

- Control pH using a tertiary amine (e.g., triethylamine) to neutralize HCl byproducts .

Basic: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR:

- ¹H NMR: Look for the acetamide proton (NH) at δ 6.8–7.2 ppm and the chloroacetyl CH₂ signal at δ 4.0–4.2 ppm .

- ¹³C NMR: The carbonyl carbon (C=O) appears at ~168 ppm, and the Cl-bearing CH₂ at ~42 ppm .

- FTIR: Confirm amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

- HPLC: Use a C18 column (mobile phase: acetonitrile/water 60:40) to assess purity (>98%) .

Advanced: How does the stereochemistry of this compound influence its bioactivity, and what analytical methods resolve enantiomeric forms?

Methodological Answer:

The chiral center in 2-phenylpropylamine generates enantiomers with distinct binding affinities. For example:

- (R)-enantiomer may exhibit higher affinity for certain enzyme targets (e.g., acetylcholinesterase) due to spatial compatibility .

- Resolution Methods:

- Chiral HPLC: Use a Chiralpak® IC column (hexane/isopropanol 90:10) to separate enantiomers .

- Circular Dichroism (CD): Compare CD spectra to reference standards for absolute configuration assignment .

Data Contradiction Note:

Some studies report minimal enantiomeric activity differences in non-stereospecific targets (e.g., herbicide receptors) , necessitating case-by-case validation.

Advanced: What computational strategies predict the reactivity and metabolic pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the C–Cl bond (~70 kcal/mol) to predict hydrolysis susceptibility .

- Molecular Docking: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic sites (e.g., N-dealkylation) .

- Software Tools: Use Gaussian 16 for DFT and AutoDock Vina for docking studies .

Key Finding:

The acetamide group is a metabolic hotspot, with hydrolysis to 2-phenylpropylamine as a primary pathway .

Advanced: How do researchers address discrepancies in reported bioactivity data for this compound analogs?

Methodological Answer:

Contradictions often arise from structural variations (e.g., substituents on the phenyl ring) or assay conditions. Mitigation strategies include:

- Structural Benchmarking: Compare with analogs like 2-chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7) to isolate substituent effects .

- Standardized Assays: Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) using cell lines like HepG2 for cytotoxicity .

- Meta-Analysis: Use databases like PubChem to aggregate bioactivity data and identify outliers .

Basic: What solvents and storage conditions are optimal for this compound in experimental workflows?

Methodological Answer:

- Solubility: Soluble in DCM, DMSO, and ethanol (>50 mg/mL); insoluble in water .

- Storage: Store at 2–8°C in amber vials under argon to prevent hydrolysis and photodegradation .

- Stability: Monitor via HPLC every 6 months; discard if purity drops below 95% .

Advanced: How can researchers design derivatives of this compound to enhance target selectivity?

Methodological Answer:

- Scaffold Modification: Introduce electron-withdrawing groups (e.g., –NO₂) to the phenyl ring to modulate electron density and binding .

- SAR Studies: Test derivatives like 2-chloro-N-(2-(3-chlorophenyl)ethyl)acetamide (CAS 34162-15-7) to map steric and electronic requirements .

- In Silico Screening: Use Schrödinger’s Glide to prioritize derivatives with predicted IC₅₀ values < 10 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.